3-((Benzyloxy)methyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-14-9-11-6-7-12-13-11/h1-7H,8-9H2,(H,12,13) |
InChI Key |
KFKAPFOBVSSJDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=NN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Benzyloxy Methyl 1h Pyrazole and Its Derivatives
Strategies for Pyrazole (B372694) Ring Formation in Complex Molecular Architectures
The construction of the pyrazole ring is a well-established field in organic synthesis, with numerous methods available for creating this five-membered aromatic heterocycle. These strategies often involve the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. The regioselectivity of these reactions is a critical consideration, particularly when unsymmetrical precursors are used, as is the case for the synthesis of 3-((benzyloxy)methyl)-1H-pyrazole.
Cyclocondensation Approaches
Cyclocondensation reactions represent the most traditional and widely employed route to pyrazoles. These methods involve the formation of the pyrazole ring through the condensation of a hydrazine derivative with a three-carbon component, typically a 1,3-dicarbonyl compound or a synthetic equivalent.
The Knorr pyrazole synthesis, first reported in 1883, is the archetypal cyclocondensation reaction, involving the reaction of a hydrazine with a β-diketone. orgsyn.orgresearchgate.net This method remains a robust and versatile approach for the synthesis of a wide range of pyrazole derivatives. beilstein-journals.orgclockss.org For the synthesis of this compound, a suitable precursor would be an unsymmetrical 1,3-dicarbonyl compound bearing a benzyloxymethyl group. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net The regiochemical outcome of the reaction with substituted hydrazines can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. organic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Ref. |
| 1,3-Diketone | Hydrazine | Acid or base catalysis | Pyrazole | beilstein-journals.orgclockss.org |
| Ketone & Acid Chloride | Hydrazine | One-pot, lithium bases | Pyrazole | nih.gov |
| β-Ketoester | Hydrazine | Varies | Pyrazolone/Pyrazole | beilstein-journals.orgnih.gov |
Acetylenic ketones are valuable precursors for the regioselective synthesis of pyrazoles. The reaction with hydrazines typically proceeds with high regioselectivity, affording 1,3,5-trisubstituted pyrazoles in excellent yields. thieme-connect.com The cyclization of acetylenic ketones derived from ethyl 5-ethynylanthranilate with substituted hydrazines, for instance, has been shown to be highly regioselective. thieme-connect.com While direct examples for this compound are not prevalent in the literature, a plausible route would involve the synthesis of an appropriately substituted acetylenic ketone, such as 1-(benzyloxy)pent-4-yn-2-one, and its subsequent cyclization with hydrazine.
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Ref. |
| Acetylenic Ketone | Hydrazine | Varies | Regioisomeric Pyrazoles | thieme-connect.com |
| α,β-Alkynic Hydrazone | Copper(I) iodide, Et3N | Refluxing acetonitrile | Pyrazole derivative | rsisinternational.org |
| α,β-Alkynic Hydrazone | Molecular iodine, NaHCO3 | Dichloromethane | 4-Iodopyrazole derivative | nih.gov |
The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides a common pathway to pyrazolines, which can subsequently be oxidized to pyrazoles. nih.gov This approach offers an alternative to the use of 1,3-dicarbonyl compounds. For instance, the condensation of chalcones with hydrazine hydrate, followed by dehydration, yields 3,5-diphenyl-1H-pyrazoles. thieme-connect.com A potential route to this compound could involve the synthesis of an α,β-unsaturated ketone such as 4-(benzyloxy)-1-phenylbut-2-en-1-one and its reaction with hydrazine. The regioselectivity of such reactions can often be controlled by the substitution pattern of the starting materials.
| Reactant 1 | Reactant 2 | Conditions | Product(s) | Ref. |
| α,β-Unsaturated Aldehyde/Ketone | Hydrazine | Varies, often with subsequent oxidation | Pyrazole | nih.govlongdom.org |
| N-Arylhydrazone | Nitroolefin | Varies | 1,3,5-Trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |
A variety of other specialized electrophilic precursors have been developed for pyrazole synthesis. For example, the cyclocondensation of α-oxoketene S,S-dimethyl acetals with hydrazides provides a regioselective route to substituted pyrazoles. researchgate.net The reaction of flavones and chromones with hydrazine can also lead to the formation of pyrazole derivatives through a ring-opening/ring-closing mechanism. researchgate.netbeilstein-journals.org Sydnones, which are mesoionic aromatic compounds, undergo [3+2] cycloaddition reactions with alkynes to afford pyrazoles, often with high regioselectivity. acs.org
| Precursor Type | Reactant | Key Transformation | Product | Ref. |
| α-Oxoketene S,S-dimethyl acetal | Hydrazide | Cyclocondensation | 5-Amino-3-(methylthio)pyrazole | researchgate.net |
| Flavone/Chromone | Hydrazine | Ring-opening/ring-closing | 3-Aryl-pyrazole | researchgate.netbeilstein-journals.org |
| Sydnone | Alkyne | [3+2] Cycloaddition | Substituted Pyrazole | acs.org |
Multicomponent Reaction (MCR) Strategies for Pyrazole Annulation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules, including pyrazoles. organic-chemistry.orglongdom.org These reactions offer advantages in terms of atom economy, step economy, and operational simplicity. Several MCRs have been developed for the synthesis of pyrazoles, often involving the in situ generation of a 1,3-dielectrophilic intermediate that is then trapped by hydrazine. beilstein-journals.orgnih.gov For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can provide highly substituted pyrazoles. nih.govnih.gov The development of MCRs for the synthesis of specifically this compound would likely involve the use of a building block that introduces the benzyloxymethyl moiety, such as benzyloxyacetaldehyde or a derivative thereof.
| Components | Catalyst/Conditions | Product Type | Ref. |
| Aldehyde, β-Ketoester, Hydrazine | Varies | Polysubstituted Pyrazole | nih.govnih.gov |
| Enaminone, Aldehyde, Hydrazine | Water, Ammonium Acetate | 1H-Pyrazole derivative | longdom.org |
| Isocyanide, Dialkylacetylenedicarboxylate, Pyrazolone | None | Pyrano[2,3-c]pyrazole | thieme-connect.com |
| Aldehyde, Malononitrile (B47326), Hydrazine | Varies | Aminopyrazole | nih.govlongdom.org |
1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds
The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.orgnih.gov This reaction typically involves the reaction of a 1,3-dipole with a dipolarophile, which is often an alkene or alkyne. wikipedia.org
In the context of synthesizing the pyrazole core, a common approach involves the reaction of a diazo compound with an appropriately substituted alkyne or alkene. nih.gov For the synthesis of a precursor to this compound, a potential pathway would involve the cycloaddition of a diazoalkane with an alkyne containing a benzyloxymethyl group. The regioselectivity of this addition is a critical factor, governed by electronic and steric effects of the substituents on both the dipole and the dipolarophile. wikipedia.org
Recent advancements have focused on enhancing the efficiency and selectivity of these cycloadditions. For instance, the use of micellar catalysis in aqueous media has been shown to provide high yields of 3,5-disubstituted pyrazoles, demonstrating a green chemistry approach to this classic transformation. researchgate.net
Regioselective Introduction of the Benzyloxy Substructure
Achieving the desired substitution pattern on the pyrazole ring is a key challenge in the synthesis of compounds like this compound.
Nucleophilic Substitution Reactions for O-Benzylation
The introduction of the benzyloxy group is often accomplished via a nucleophilic substitution reaction. wikipedia.org This typically involves the reaction of a pyrazole precursor bearing a hydroxymethyl group at the 3-position with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the benzyl group.
The choice of base and solvent is crucial to ensure efficient O-benzylation and to avoid competing N-alkylation of the pyrazole ring. Common bases include sodium hydride or potassium carbonate.
Position-Specific Functionalization of the Pyrazole Ring
The pyrazole ring exhibits distinct reactivity at its different positions. The C4-position is generally the most nucleophilic and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic. mdpi.comresearchgate.net The two nitrogen atoms also differ in their reactivity, with the pyridine-like nitrogen being more basic and prone to electrophilic attack. orientjchem.orgmdpi.com
Strategic functionalization of the pyrazole ring is essential for the regioselective synthesis of this compound. One strategy involves the initial synthesis of a 3-substituted pyrazole, followed by the introduction of the benzyloxymethyl group. Alternatively, a pre-functionalized building block containing the benzyloxymethyl moiety can be used in the pyrazole ring formation step. The use of protecting groups, such as the SEM group, can be employed to direct arylation to specific positions of the pyrazole ring, allowing for sequential and regiocontrolled functionalization. nih.gov
Catalytic and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and environmentally benign reagents to improve efficiency and reduce waste.
Transition-Metal Catalysis in Pyrazole Derivatization
Transition-metal catalysis has emerged as a powerful tool for the functionalization of pyrazole rings. nih.govrsc.org These methods often proceed via direct C-H activation, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org Palladium-catalyzed reactions, for example, have been successfully employed for the arylation and homocoupling of pyrazoles. nih.govberkeley.edu While not directly applied to the synthesis of this compound in the provided context, these methodologies offer significant potential for the synthesis of its derivatives by enabling the introduction of various substituents onto the pyrazole core. Pyrazole derivatives also serve as excellent ligands for transition metals, finding applications in catalysis and materials science. researchgate.net
Hypervalent Iodine Reagents in Pyrazole Synthesis
Hypervalent iodine reagents have gained prominence as versatile and environmentally friendly oxidants in organic synthesis. acs.org They can be utilized in the synthesis and functionalization of pyrazoles under metal-free conditions. umn.edubeilstein-journals.org For instance, hypervalent iodine reagents can mediate the intramolecular C-N bond formation in the synthesis of substituted pyrazoles from α,β-unsaturated hydrazones. researchgate.net They have also been used for the C-4 thio- and selenocyanation of pyrazoles. beilstein-journals.org These reagents offer a milder and often more selective alternative to traditional metal-based oxidants, contributing to the development of greener synthetic protocols. growingscience.com
Data Tables
Table 1: Key Synthetic Reactions
| Reaction Type | Reagents | Product Type | Reference |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes/Alkenes | Pyrazole core | nih.gov |
| Nucleophilic Substitution | Benzyl halide, Base | O-Benzylated pyrazole | wikipedia.org |
| Transition-Metal Catalysis | Palladium catalyst, Aryl halide | Arylated pyrazole | nih.govrsc.orgberkeley.edu |
| Hypervalent Iodine Oxidation | Hypervalent iodine reagent | Functionalized pyrazole | umn.edubeilstein-journals.orgresearchgate.net |
Heterogeneous Catalysis (e.g., Nano-ZnO)
The pursuit of green chemistry has propelled the use of heterogeneous catalysts in organic synthesis, offering advantages such as ease of separation, reusability, and reduced waste. Nano-zinc oxide (nano-ZnO) has emerged as an efficient, inexpensive, and environmentally benign heterogeneous catalyst for pyrazole synthesis. nih.govresearchgate.net These catalysts are particularly effective in multicomponent reactions (MCRs) for constructing pyrazole derivatives.
Research has demonstrated that nano-ZnO particles, with crystallite sizes typically in the range of 30–50 nm, can effectively catalyze the condensation reactions required for pyrazole ring formation. researchgate.net A notable application is the one-pot, four-component synthesis of pyranopyrazole derivatives, where nano-ZnO facilitates the reaction between a hydrazine, a β-ketoester, an aromatic aldehyde, and malononitrile. nih.gov The reaction proceeds efficiently in water as a green solvent at room temperature, achieving high yields in short reaction times. nih.gov The mechanism involves the nano-ZnO surface activating the reactants, facilitating the initial condensation, Michael addition, and subsequent cyclization and tautomerization steps to form the final pyrazole product. nih.govresearchgate.net
A significant advantage of nano-ZnO is its reusability. After the reaction, the catalyst can be easily recovered and reused for several cycles without a significant loss of its catalytic activity, making the process more cost-effective and sustainable. nih.govresearchgate.net Similarly, dual-modified catalysts like Ag/La-ZnO have been developed to further enhance catalytic performance, enabling solvent-free synthesis of pyrazoles with excellent yields and shorter reaction times. nih.gov
| Reactants | Catalyst | Solvent | Conditions | Reaction Time | Yield |
|---|---|---|---|---|---|
| Hydrazine hydrate, Methyl acetoacetate, Aromatic aldehyde, Ethylcyano acetate | Nano-ZnO (9 mol%) | Water | Room Temperature | 15-30 min | 85-90% |
Microwave, Ultrasound, and Mechanochemical Accelerations in Pyrazole Synthesis
To overcome the limitations of conventional heating methods, such as long reaction times and high energy consumption, several alternative energy sources have been successfully applied to pyrazole synthesis. These techniques often lead to higher yields, shorter reaction times, and cleaner reaction profiles, aligning with the principles of green chemistry. rsc.orgbenthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique for accelerating organic reactions. rsc.org In pyrazole synthesis, microwaves efficiently heat the reaction mixture, leading to a dramatic reduction in reaction time from hours to minutes. acs.orgdergipark.org.tr This method has been successfully used for the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The rapid heating and ability to reach high temperatures quickly can also influence product selectivity. researchgate.net Microwave-assisted organic reaction enhancement (MORE) is noted for improving product yields and quality while often requiring less solvent. benthamdirect.comacs.org
Mechanochemical Synthesis: Mechanochemistry involves inducing reactions by mechanical force, such as grinding or milling, often in the absence of a solvent. researchgate.net This solid-state synthesis method is highly sustainable, as it can eliminate the need for bulk solvents, thereby reducing waste. rsc.org The mechanical activation of solid starting materials can enable reactions that are difficult to achieve in solution. researchgate.net For example, the solvent-free chlorination of pyrazoles using trichloroisocyanuric acid has been achieved through mechanochemical means, providing a rapid and high-yielding protocol. rsc.org
| Technique | Principle | Key Advantages in Pyrazole Synthesis |
|---|---|---|
| Microwave Irradiation | Direct heating of polar molecules via dielectric loss | Drastic reduction in reaction time; Improved yields and selectivity |
| Ultrasound Irradiation | Acoustic cavitation creates localized high energy | Enhanced reaction rates under mild conditions; Can enable catalyst-free reactions |
| Mechanochemistry | Mechanical force induces chemical transformation | Solvent-free conditions; High efficiency and sustainability |
Modular Synthetic Strategies for Complex this compound Analogues
The creation of complex and densely substituted pyrazole analogues requires synthetic strategies that allow for the controlled and sequential introduction of various functional groups. Modular approaches, where different parts of the molecule can be introduced systematically, are highly valuable for building molecular diversity.
Accessing Pyrazole 5-Trifluoroborates as Versatile Intermediates
A powerful strategy for the modular synthesis of functionalized pyrazoles involves the use of pyrazole 5-trifluoroborates as key intermediates. acs.orgnih.gov These compounds are accessed through the regioselective condensation of ynone trifluoroborates with hydrazines. acs.org The reaction proceeds with high levels of regiocontrol, particularly when conducted at lower temperatures (0 °C to 20 °C). acs.org
The resulting potassium pyrazole-5-trifluoroborate salts are stable, crystalline solids. acs.org The stability of the trifluoroborate group is a crucial feature, as it remains intact during subsequent functionalization reactions at other positions on the pyrazole ring. acs.org This robustness allows the trifluoroborate to serve as a masked boronic acid, which can be used for further transformations, such as cross-coupling reactions, at a later stage in the synthetic sequence. nih.govacs.org The use of ynone trifluoroborates provides a general and reliable method for accessing these C5-borylated pyrazole scaffolds, which were previously difficult to obtain via direct condensation routes. acs.org
| Ynone Trifluoroborate Precursor | Hydrazine | Resulting Pyrazole 5-Trifluoroborate | Yield |
|---|---|---|---|
| Potassium (4-phenyl-4-oxobut-1-yn-1-yl)trifluoroborate | Methylhydrazine | Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)borate | 96% |
| Potassium (4-(4-methoxyphenyl)-4-oxobut-1-yn-1-yl)trifluoroborate | Methylhydrazine | Potassium (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate | 98% |
| Potassium (4-cyclopropyl-4-oxobut-1-yn-1-yl)trifluoroborate | Methylhydrazine | Potassium (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)trifluoroborate | 85% |
Sequential Functionalization of Pyrazole Cores
The true utility of pyrazole 5-trifluoroborates lies in their capacity for sequential and regiocontrolled functionalization, providing access to polysubstituted pyrazoles. acs.orgnih.gov The stability of the trifluoroborate at the C5 position allows for chemoselective electrophilic substitution to occur at the C4 position of the pyrazole ring. acs.org
For instance, treatment of a pyrazole 5-trifluoroborate with an N-halosuccinimide (NCS, NBS, or NIS) leads to clean and selective halogenation at the C4 position, yielding 4-halo-5-trifluoroboropyrazole intermediates. acs.org This step creates a fully functionalized pyrazole scaffold with two distinct and orthogonally reactive handles: the C4-halogen and the C5-trifluoroborate.
This dual functionalization enables a modular approach to diversification. The C4-halogen can participate in one type of cross-coupling reaction, while the C5-trifluoroborate can be used in a subsequent, different cross-coupling reaction (e.g., a Suzuki-Miyaura coupling). acs.org This stepwise elaboration allows for the precise and controlled synthesis of densely substituted pyrazole derivatives with complete regiocontrol. acs.orgacs.org A similar principle of sequential functionalization has been demonstrated through the regioselective metalation of pyrazole 1-oxides at the C-5, C-3, and C-4 positions. nih.gov
This modular reactivity provides a powerful platform for rapidly generating libraries of complex pyrazole analogues for applications in drug discovery and materials science. acs.orgacs.org
Reactivity and Transformational Chemistry of 3 Benzyloxy Methyl 1h Pyrazole
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Nucleus
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a π-deficient system, influencing its reactivity towards both electrophiles and nucleophiles.
Preferential Electrophilic Substitution Pathways (e.g., at Position 4)
The pyrazole ring is generally susceptible to electrophilic attack. The N2-nitrogen, with its non-Hückel lone pair, is typically the most nucleophilic center and prone to reaction with electrophiles. orientjchem.org However, in the presence of a strong base, deprotonation of the N1-nitrogen can occur, forming a pyrazole anion that exhibits enhanced reactivity towards electrophiles. orientjchem.org
For substituted pyrazoles like 3-((benzyloxy)methyl)-1H-pyrazole, electrophilic substitution on the carbon framework preferentially occurs at the C4 position. The bulky benzyloxymethyl group at C3 can sterically hinder attack at the adjacent C4 position to some extent, but this position remains the most electronically favorable site for electrophilic substitution due to the directing effects of the nitrogen atoms. Studies on related pyrazole systems have shown that the C4 position is highly susceptible to electrophilic attack. For instance, in 1-methyl-3-(tert-butyl)-1H-pyrazol-5-amine, the C4 carbon exhibits high electron density, making it a prime target for electrophiles. mdpi.com
Selective Nucleophilic Attack Patterns (e.g., at Positions 3 and 5)
While the pyrazole ring is considered π-deficient, making it generally less reactive towards nucleophiles than π-excessive heterocycles, certain positions are more susceptible to nucleophilic attack. The C3 and C5 positions of the pyrazole nucleus are the most common sites for nucleophilic attack. The presence of the electron-withdrawing nitrogen atoms makes these positions more electrophilic.
In the case of this compound, the C3 and C5 positions are potential sites for nucleophilic substitution, particularly if a leaving group is present at one of these positions. For example, nucleophilic substitution has been utilized to attach various substituents to the pyrazole nitrogen by reacting with suitable organohalides. beilstein-journals.org
Chemical Transformations of the Benzyloxy Moiety
The benzyloxy group attached to the pyrazole core offers additional avenues for chemical modification, distinct from the reactivity of the heterocyclic ring itself.
Oxidative Conversion of the Benzyloxy Group to Carbonyls or Carboxylic Acids
The benzyloxy group can undergo oxidation to yield either a benzaldehyde (B42025) or a benzoic acid derivative. This transformation is a common strategy in organic synthesis to introduce carbonyl or carboxyl functionalities. For instance, a metal-free dehydrogenative process can be employed to convert benzyl (B1604629) alcohol derivatives into benzaldehydes in situ. researchgate.net
Nucleophilic Displacement Reactions at the Benzylic Position
The benzylic carbon of the benzyloxy group is susceptible to nucleophilic displacement reactions. Under appropriate conditions, the benzyloxy group can be substituted by other nucleophiles. This allows for the introduction of a wide range of functional groups at this position, further diversifying the chemical space accessible from this compound.
Advanced Derivatization and Functionalization Strategies
The versatile reactivity of both the pyrazole nucleus and the benzyloxy group allows for a multitude of advanced derivatization and functionalization strategies. These strategies are crucial for the development of novel compounds with tailored properties.
One common approach involves the N-functionalization of the pyrazole ring. This can be achieved through reactions with various electrophiles after deprotonation of the N1-nitrogen. beilstein-journals.org Another strategy is the modification of substituents on the pyrazole ring. For example, aminopyrazole derivatives can be synthesized and further functionalized. beilstein-journals.org
Furthermore, the pyrazole scaffold can be used as a building block for the synthesis of more complex heterocyclic systems. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized through cascade reactions involving pyrazole precursors. researchgate.net The development of one-pot synthesis methods has made the creation of diverse libraries of pyrazole derivatives more efficient. beilstein-journals.org
Chemoselective Halogenation of the Pyrazole Ring
The functionalization of the pyrazole ring through halogenation is a fundamental strategy for introducing synthetic handles that enable further molecular elaboration. For this compound, electrophilic halogenation is highly chemoselective, predominantly occurring at the C4 position of the pyrazole ring. This regioselectivity is governed by the electronic properties of the pyrazole nucleus, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack. rsc.org
Common and effective reagents for this transformation include N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), which provide a source of electrophilic halogen atoms under relatively mild conditions. researchgate.net The reactions are typically performed in a suitable solvent, and the choice of halogenating agent allows for the selective introduction of bromine or iodine.
Table 1: Reagents for Chemoselective Halogenation of Pyrazoles
| Halogenating Agent | Halogen Introduced | Typical Conditions |
|---|---|---|
| N-Iodosuccinimide (NIS) | Iodine | Room temperature, in a solvent like DMSO. researchgate.net |
| N-Bromosuccinimide (NBS) | Bromine | Room temperature, often in solvents like chloroform (B151607) or carbon tetrachloride. researchgate.net |
The resulting 4-halo-3-((benzyloxy)methyl)-1H-pyrazoles are stable compounds and serve as crucial intermediates for a variety of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. The introduction of a halogen at the C4 position significantly alters the electronic landscape of the pyrazole ring, paving the way for the construction of more complex molecular architectures.
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
The halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. nih.gov These methodologies, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allow for the introduction of a wide array of substituents at the C4 position of the pyrazole ring.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon single bonds. nih.govchemscene.com In the context of 4-halo-3-((benzyloxy)methyl)-1H-pyrazoles, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comyoutube.com
The Sonogashira coupling provides a route to synthesize alkynyl-substituted pyrazoles by reacting a terminal alkyne with an organohalide. nih.govuni.lu This reaction is particularly useful for introducing linear sp-hybridized carbon chains onto the pyrazole core. The 4-iodo derivative of this compound is often the preferred substrate for this transformation due to the higher reactivity of the carbon-iodine bond. researchgate.netnih.gov
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. chemmethod.com This reaction allows for the introduction of vinyl groups at the C4 position of the pyrazole ring, leading to the formation of styryl-type derivatives. The reaction is catalyzed by a palladium salt and requires a base. rsc.orggoogle.com
Table 2: Overview of Cross-Coupling Reactions on Halogenated Pyrazoles
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organohalide | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |
| Sonogashira | Terminal alkyne + Organohalide | C(sp²)-C(sp) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Copper(I) salt |
These cross-coupling methodologies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of substituted pyrazoles with potential applications in various fields of chemical research.
Applications as a Precursor for Diverse Heterocyclic Systems (e.g., via 4-Formylpyrazoles)
The this compound scaffold can serve as a versatile precursor for the synthesis of a wide range of other heterocyclic systems. A key intermediate in these transformations is the corresponding 4-formylpyrazole derivative.
The formylation of the pyrazole ring, specifically at the C4 position, is commonly achieved through the Vilsmeier-Haack reaction . researchgate.netjocpr.com This reaction utilizes a Vilsmeier reagent, typically formed from a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). igmpublication.org The reaction of this compound with the Vilsmeier reagent would be expected to yield this compound-4-carbaldehyde. A closely related compound, 3-(benzyloxy)-1-phenyl-1H-pyrazole, has been shown to undergo formylation at the C4 position under these conditions. jocpr.com
The resulting 4-formylpyrazoles are highly valuable synthetic intermediates due to the reactivity of the aldehyde group. This functional group can participate in a variety of condensation and cyclization reactions to construct new heterocyclic rings fused to or substituted with the pyrazole core. researchgate.net For instance, 4-formylpyrazoles can be used to synthesize:
Pyrazolopyrimidines: By reacting the 4-formylpyrazole with compounds containing an active methylene (B1212753) group and an amino group, such as aminopyrazoles or amidines.
Pyrazolopyridines: Through condensation with β-ketoesters or malononitrile (B47326) derivatives, followed by cyclization. mdpi.com
Schiff bases and other imine derivatives: Via reaction with primary amines, which can then be further elaborated. researchgate.net
The ability to generate 4-formyl-3-((benzyloxy)methyl)-1H-pyrazole and subsequently use it as a building block for more complex fused and linked heterocyclic systems highlights the synthetic versatility of the parent compound.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-((Benzyloxy)methyl)-1H-pyrazole, a comprehensive analysis using ¹H NMR, ¹³C NMR, and multi-dimensional techniques allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the different chemical environments of protons in the molecule. The expected signals for this compound are detailed below. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each proton.
The spectrum is anticipated to show distinct signals for the pyrazole (B372694) ring protons, the benzylic methylene (B1212753) protons, the ether-linked methylene protons, and the aromatic protons of the phenyl group. The N-H proton of the pyrazole ring may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
The two protons on the pyrazole ring (H-4 and H-5) are expected to appear as doublets due to coupling to each other. The five protons of the benzyl (B1604629) group's phenyl ring typically appear in the aromatic region (around 7.3 ppm). The two sets of methylene (CH₂) protons—one from the benzyl group and one linking the pyrazole ring—will appear as singlets in a simple spectrum but would show correlation in more advanced experiments.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4 (Pyrazole) | ~ 6.3 | Doublet (d) |
| H-5 (Pyrazole) | ~ 7.5 | Doublet (d) |
| -CH₂- (Pyrazole side-chain) | ~ 4.7 | Singlet (s) |
| -CH₂- (Benzylic) | ~ 4.6 | Singlet (s) |
| Phenyl Protons | ~ 7.3-7.4 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is expected to show 9 distinct signals: three for the pyrazole ring, two for the methylene carbons, and four for the benzyl group (due to symmetry, the ortho- and meta-carbons of the phenyl ring are respectively equivalent).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Pyrazole) | ~ 148 |
| C-4 (Pyrazole) | ~ 106 |
| C-5 (Pyrazole) | ~ 135 |
| -CH₂- (Pyrazole side-chain) | ~ 65 |
| -CH₂- (Benzylic) | ~ 73 |
| C-ipso (Phenyl) | ~ 138 |
| C-ortho (Phenyl) | ~ 128 |
| C-meta (Phenyl) | ~ 128.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To confirm the assignments from one-dimensional NMR, multi-dimensional techniques are employed. chemicalbook.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically over two or three bonds. For this compound, a key correlation would be observed between the H-4 and H-5 protons of the pyrazole ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, the signal at ~6.3 ppm would correlate with the carbon at ~106 ppm, assigning them as H-4 and C-4, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. Key HMBC correlations would include:
The methylene protons next to the pyrazole ring (~4.7 ppm) showing a correlation to C-3 of the pyrazole.
The same methylene protons (~4.7 ppm) correlating with the benzylic methylene carbon (~73 ppm).
The benzylic protons (~4.6 ppm) correlating to the ipso-carbon of the phenyl ring (~138 ppm).
These combined techniques provide a comprehensive and unambiguous structural elucidation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass of a molecule, which allows for the confirmation of its elemental formula.
In HRMS analysis, the compound is ionized, often by adding a proton to form the [M+H]⁺ ion. The exact mass of this ion is then measured with high precision. For this compound (C₁₁H₁₂N₂O), the theoretical exact mass of the neutral molecule is 188.09496. The expected protonated molecule [C₁₁H₁₃N₂O]⁺ would have a theoretical m/z (mass-to-charge ratio) of 189.10224. Experimental measurement of a mass very close to this value (typically within 5 ppm error) confirms the molecular formula.
Table 3: HRMS Molecular Ion Data
| Species | Molecular Formula | Calculated m/z |
|---|
Mass spectrometry also provides structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the spectrometer, the resulting fragments are detected. The fragmentation of this compound would likely proceed through characteristic pathways.
A primary and highly probable fragmentation is the cleavage of the benzylic C-O bond, which is relatively weak. This would result in the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91. The remaining part of the molecule would form a radical cation. Another likely fragmentation is the loss of the entire benzyloxy group.
Table 4: Predicted Major Fragments in Mass Spectrometry
| m/z | Possible Fragment Ion | Description |
|---|---|---|
| 189 | [C₁₁H₁₃N₂O]⁺ | Molecular Ion ([M+H]⁺) |
| 91 | [C₇H₇]⁺ | Benzyl or Tropylium cation |
This fragmentation pattern, particularly the prominent peak at m/z 91, is a strong indicator of the presence of a benzyl ether moiety within the structure.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
The key functional groups in this compound are the pyrazole ring, the benzyl group, the ether linkage, and the methylene bridge. The pyrazole ring itself gives rise to several characteristic vibrations. The N-H stretching vibration of the pyrazole ring is typically observed in the region of 3500–3300 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorptions in the 1600–1450 cm⁻¹ range. For instance, in some 1,3,5-trisubstituted-1H-pyrazole derivatives, C=N and C=C stretching vibrations have been observed around 1651 cm⁻¹ and 1593 cm⁻¹, respectively. chemscene.com
The aromatic benzyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. Aromatic C=C stretching vibrations usually appear as a series of bands in the 1600–1450 cm⁻¹ range, potentially overlapping with the pyrazole ring vibrations.
The ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The strong, characteristic C-O stretching band is typically found in the 1260–1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene group (-CH₂-) are expected in the 2950–2850 cm⁻¹ range.
A hypothetical data table summarizing the expected FT-IR absorption bands for this compound is presented below, based on typical vibrational frequencies of its constituent functional groups.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretching | 3500 - 3300 |
| Aromatic C-H (Benzyl) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Methylene) | Stretching | 2950 - 2850 |
| Pyrazole C=N/C=C | Stretching | 1600 - 1450 |
| Aromatic C=C (Benzyl) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1260 - 1000 |
X-ray Crystallography for Solid-State Structural Determination
Currently, there is no publicly available crystal structure for this compound. Therefore, a detailed discussion of its specific crystallographic parameters is not possible. However, we can infer potential structural features by examining the crystallographic data of related pyrazole-containing compounds. For example, the crystal structure of 4-Benzyl-3,5-dimethyl-1H-pyrazole was determined to be in the monoclinic space group P2₁/c. nih.gov Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, also crystallizes in a monoclinic system with the space group P2₁/c. mdpi.com It is plausible that this compound, upon successful crystallization, could adopt a similar crystal system.
A hypothetical table of crystallographic data that one might expect to obtain for this compound is presented below for illustrative purposes. The actual values would need to be determined experimentally.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | 4 (typical) |
The determination of the crystal structure of this compound would be a valuable contribution to the field, providing a definitive structural benchmark for this compound and enabling a deeper understanding of its solid-state properties.
Computational and Theoretical Investigations of 3 Benzyloxy Methyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. turkjps.org Methods like the B3LYP hybrid functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to investigate pyrazole (B372694) derivatives. derpharmachemica.com
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 3-((Benzyloxy)methyl)-1H-pyrazole, this process would involve exploring various conformations arising from the rotation around the single bonds, particularly the C-C and C-O bonds of the flexible (benzyloxy)methyl substituent. The pyrazole ring itself is a planar, aromatic system. The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy, which corresponds to the most stable conformer. Studies on similar substituted pyrazoles confirm that DFT methods can accurately predict these geometric parameters. uomphysics.netresearchgate.net The final optimized structure would reveal the spatial relationship between the pyrazole ring and the benzyl (B1604629) group.
During the geometry optimization, the electronic energy of each conformation is calculated. The conformer with the lowest electronic energy is identified as the ground-state structure. youtube.com This value represents the total energy of the molecule's electrons and nuclei in its most stable form. While the absolute energy value is dependent on the level of theory and basis set used, the relative energy differences between various conformers are crucial for understanding their stability. A lower energy indicates higher stability. For this compound, the analysis would likely show that conformations minimizing steric hindrance between the pyrazole and benzyl moieties are energetically favored.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental model used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. lu.seresearchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). derpharmachemica.com The energies of these orbitals and their distribution across the molecule are critical indicators of its reactivity.
In this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring system. The LUMO would likely be distributed across the aromatic pyrazole and benzyl rings. Computational studies on various pyrazole derivatives consistently show this pattern. acs.orgresearchgate.net The specific energy values for these orbitals would be determined through DFT calculations. For illustrative purposes, the table below shows HOMO and LUMO energies calculated for a related pyrazole derivative.
Table 1: Example Frontier Orbital Energies for a Pyrazole Derivative (Data for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole, calculated using B3LYP/6-311++G(d,p))
| Molecular Orbital | Energy (eV) |
| HOMO | -8.45 |
| LUMO | -5.21 |
| Data sourced from a computational study on a substituted pyrazole derivative to illustrate typical values. derpharmachemica.com |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability and reactivity. researchgate.net
ΔE = ELUMO - EHOMO
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable, more reactive, and is considered a "soft" molecule. researchgate.net Using the example data from Table 1, the energy gap would be:
ΔE = (-5.21 eV) - (-8.45 eV) = 3.24 eV
A theoretical calculation for this compound would yield its specific energy gap, providing insight into its inherent reactivity. This value is crucial for predicting how the molecule will behave in chemical reactions.
Intramolecular charge transfer (ICT) is a process where electrons are redistributed from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This phenomenon is critical for understanding a molecule's electronic and optical properties. turkjps.org The presence of both an electron-rich pyrazole ring and a π-system in the benzyl group suggests that this compound could exhibit ICT characteristics.
Computational analysis, particularly through the visualization of HOMO and LUMO distributions, can reveal the potential for ICT. If the HOMO is localized on one part of the molecule (the donor, e.g., the pyrazole ring) and the LUMO on another (the acceptor, e.g., the benzyl group), it indicates a probable charge transfer from the donor to the acceptor region upon excitation. Another powerful tool for visualizing charge distribution and predicting reactive sites is the Molecular Electrostatic Potential (MEP) map, which uses a color scale to show electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net
Analysis of Reactive Sites and Chemical Potentials
Molecular Electrostatic Potential (MEP) Mapping
No specific studies detailing the Molecular Electrostatic Potential (MEP) mapping of this compound are available in the public domain. MEP analysis is a valuable computational method used to visualize the electron density distribution of a molecule, which helps in predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential, typically associated with lone pairs of electrons and indicative of sites prone to electrophilic attack, and regions of positive potential, usually found around hydrogen atoms, which are susceptible to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are generally expected to be regions of negative electrostatic potential. However, without specific computational studies on this compound, a detailed description of its MEP surface remains speculative.
Fukui Function and Reactivity Indices for Electrophilic and Nucleophilic Sites
Specific calculations of Fukui functions and other reactivity indices for this compound have not been reported in the available literature. The Fukui function is a key concept in Density Functional Theory (DFT) that helps in identifying the most reactive sites in a molecule. By analyzing the changes in electron density, the Fukui function can pinpoint which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. This analysis, along with related reactivity descriptors like local softness and electrophilicity index, provides a quantitative measure of the reactivity of different atomic sites within the molecule.
Average Local Ionization Energy (ALIE) Values
There is no available data concerning the Average Local Ionization Energy (ALIE) values for this compound. ALIE is a computational descriptor that provides information about the energy required to remove an electron from a specific point on the molecular surface. Regions with lower ALIE values indicate sites that are more susceptible to electrophilic attack. For pyrazole derivatives, ALIE analysis could complement MEP maps in identifying the most reactive sites, particularly the nitrogen atoms.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
No molecular dynamics (MD) simulation studies specifically investigating the conformational landscape and dynamic behavior of this compound have been published. MD simulations are a computational method used to study the time-dependent behavior of a molecule, providing insights into its flexibility, conformational changes, and interactions with its environment. For a molecule like this compound, MD simulations could reveal the preferred orientations of the benzyloxy and methyl groups relative to the pyrazole ring and how these conformations fluctuate over time.
Spectroscopic Property Prediction via Computational Methods
There are no available computational studies that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Computational methods, particularly those based on DFT, are frequently used to calculate theoretical spectra that can aid in the interpretation of experimental data. These predictions can help in assigning specific spectral peaks to the corresponding vibrational modes or electronic transitions within the molecule.
Nonlinear Optical (NLO) Property Characterization through Computational Methods
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in telecommunications, optical data storage, and signal processing. researchgate.net Computational methods play a crucial role in the design and characterization of new NLO materials.
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. It is a fundamental property that governs the NLO response. The polarizability is a tensor quantity, meaning its value can depend on the direction of the applied electric field relative to the molecular axes.
Computational methods, such as those based on DFT, can be used to calculate the components of the polarizability tensor (α). turbomole.orgjpier.org These calculations provide insights into the anisotropy of the molecular polarizability, which is a key factor for NLO activity. For aromatic and heterocyclic compounds like pyrazoles, the delocalized π-electron systems often lead to significant polarizability.
The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large hyperpolarizability value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG) and other second-order NLO effects.
Computational chemistry provides a powerful tool for the prediction of hyperpolarizability. researchgate.net By applying a finite field approach within a DFT framework, the components of the hyperpolarizability tensor can be calculated. These calculations allow for the systematic investigation of structure-property relationships, enabling the rational design of molecules with enhanced NLO properties. For instance, studies on pyrazole derivatives have shown that the introduction of electron-donating and electron-accepting groups can significantly increase the hyperpolarizability. researchgate.net
While specific calculated NLO data for this compound is not present in the search results, studies on other pyrazole derivatives indicate that this class of compounds can possess significant NLO properties. For example, a computational study on a pyrazole derivative reported a mean first hyperpolarizability (β₀) of 1.39 x 10⁻³⁰ esu, which is greater than that of the standard NLO material urea. researchgate.net
Table 3: Illustrative Calculated NLO Properties for a Pyrazole Derivative
| NLO Parameter | Calculated Value |
| Dipole Moment (μ) | 4.3785 Debye |
| Mean Polarizability (α) | 1.7 x 10⁻²³ esu |
| Mean First Hyperpolarizability (β₀) | 1.39 x 10⁻³⁰ esu |
Applications in Advanced Organic Synthesis and Materials Chemistry
3-((Benzyloxy)methyl)-1H-pyrazole as a Key Building Block in Complex Chemical Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netsrjis.com The pyrazole (B372694) scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous drugs. mdpi.comrsisinternational.org The benzyloxymethyl group at the 3-position offers several advantages. The benzyl (B1604629) group can act as a protecting group for the hydroxyl function, which can be deprotected under specific conditions to reveal a reactive hydroxyl group for further functionalization. This strategic placement allows for the regioselective introduction of various substituents, leading to a diverse array of pyrazole derivatives.
The synthesis of substituted pyrazoles often involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.com In the context of this compound, a common synthetic route involves the reaction of a hydrazine with a β-ketoester bearing a benzyloxymethyl group. This approach allows for the direct incorporation of the desired functionality into the pyrazole ring. mdpi.com The versatility of this building block is further demonstrated by its use in multicomponent reactions, which enable the rapid assembly of complex molecular architectures in a single step. mdpi.com
Role in Ligand Design for Coordination Chemistry
The pyrazole moiety is a versatile ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions. researchgate.netresearchgate.net The introduction of a benzyloxymethyl substituent at the 3-position of the pyrazole ring, as in this compound, can significantly influence the electronic and steric properties of the resulting ligand, thereby affecting the structure and reactivity of the corresponding metal complexes.
Development of Pyrazole-Derived Ligands for Metal Complexes
Pyrazole-based ligands have been extensively used to construct a wide variety of metal complexes with diverse nuclearities, ranging from mononuclear to polynuclear systems. researchgate.netresearchgate.net The ability to introduce various substituents onto the pyrazole ring allows for the fine-tuning of the ligand's properties to meet specific requirements for metal coordination. For instance, the incorporation of a benzyloxymethyl group can enhance the solubility of the ligand and its metal complexes in organic solvents, which is often a challenge with unsubstituted pyridyl-pyrazole ligands due to π-π stacking interactions. researchgate.net
The synthesis of these ligands often involves the reaction of a pyrazole derivative with an appropriate alkylating or arylating agent. researchgate.net In the case of this compound, the nitrogen atoms of the pyrazole ring can act as nucleophiles to coordinate with a metal center. The specific coordination mode can be influenced by the reaction conditions and the nature of the metal ion. uninsubria.it
Influence of Pyrazole Substructure on Coordination Modes and Metal Chelation
The pyrazole ring can coordinate to a metal center in several ways. As a neutral molecule, it typically acts as a monodentate ligand through one of its nitrogen atoms. uninsubria.it Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers in an exo-bidentate fashion. uninsubria.it This bridging capability is a key feature in the construction of polynuclear metal complexes. uninsubria.it
The substituent at the 3-position of the pyrazole ring can exert a significant steric and electronic influence on the coordination behavior. The benzyloxymethyl group in this compound can sterically hinder the approach of the metal ion to the adjacent nitrogen atom, potentially favoring coordination at the less hindered nitrogen. Furthermore, the oxygen atom of the benzyloxy group could potentially participate in coordination, leading to a chelating binding mode, although this is less common for simple pyrazole ligands. The electronic properties of the substituent can also modulate the basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Integration into Supramolecular Assemblies
The ability of 1H-pyrazoles to form hydrogen bonds through their N-H proton and the lone pair of the second nitrogen atom makes them valuable components in the construction of supramolecular assemblies. researchgate.net These non-covalent interactions can lead to the formation of well-defined structures such as dimers, trimers, tetramers, and catemers. researchgate.net The presence of the benzyloxymethyl group in this compound can influence the formation of these supramolecular motifs. The bulky benzyl group may sterically direct the hydrogen bonding interactions, potentially favoring certain arrangements over others. Additionally, the phenyl ring of the benzyl group can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. researchgate.net
Applications in Polymer Chemistry and Advanced Materials
Pyrazole derivatives are finding increasing use in materials science due to their unique properties. researchgate.netjetir.org The incorporation of pyrazole units into polymer chains can impart specific functionalities and properties to the resulting materials. For instance, pyrazole-containing polymers have been investigated for their potential as corrosion inhibitors and fluorescent materials. jetir.org The this compound monomer could be polymerized, or copolymerized with other monomers, to create polymers with tailored properties. The benzyloxymethyl group could be further functionalized post-polymerization to introduce other chemical groups, expanding the range of applications for these materials.
Development of Chemical Sensors and Detection Systems
The ability of pyrazole derivatives to coordinate with metal ions makes them promising candidates for the development of chemical sensors. jetir.org The interaction of a pyrazole-based ligand with a specific metal ion can lead to a detectable change in a physical property, such as fluorescence or color, forming the basis of a sensor. jetir.org The selectivity and sensitivity of such sensors can be tuned by modifying the substituents on the pyrazole ring. The benzyloxymethyl group in this compound could be designed to interact with specific analytes, potentially through host-guest interactions involving the benzyl group. Furthermore, the pyrazole core can be integrated into more complex sensor systems, such as those based on fluorescent dyes. jetir.org
Catalytic Applications of this compound Derivatives
The application of pyrazole derivatives as ligands in transition metal-catalyzed reactions is a significant area of research. arkat-usa.orgnih.gov The nitrogen atoms of the pyrazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. While specific catalytic applications for this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has demonstrated utility in various catalytic transformations.
For instance, pyrazole-based ligands have been successfully employed in titanium-catalyzed ring-opening polymerization of L-lactide, a process for producing biodegradable polymers. nih.gov The use of pyrazole ligands in conjunction with titanium isopropoxide was found to significantly enhance the catalytic activity compared to the use of the titanium catalyst alone. nih.gov Additionally, N-protected 3-iodo-1H-pyrazole derivatives have been utilized in Sonogashira cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. arkat-usa.org These examples highlight the potential of the pyrazole core, and by extension derivatives like this compound, to serve as valuable ligands in the development of novel catalytic systems. The benzyloxy group in this specific compound could potentially influence the steric and electronic properties of a metal complex, thereby modulating its catalytic behavior.
Further research is required to fully elucidate the catalytic potential of this compound and its derivatives. The table below summarizes the types of catalytic reactions where pyrazole derivatives have been applied.
| Catalytic Reaction | Metal/Catalyst System | Role of Pyrazole Derivative |
| Ring-Opening Polymerization of L-lactide | Titanium isopropoxide | Ligand to enhance catalytic activity nih.gov |
| Sonogashira Cross-Coupling | Not specified | Reactant/Ligand arkat-usa.org |
Theoretical Studies in Corrosion Inhibition Mechanisms (e.g., Surface Adsorption of Pyrazole Derivatives)
The prevention of metal corrosion is a critical aspect of materials science and engineering. Organic molecules, particularly those containing heteroatoms like nitrogen, are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective layer. Pyrazole derivatives have been the subject of numerous theoretical studies aimed at understanding their corrosion inhibition mechanisms at a molecular level. bohrium.compeacta.orgresearchgate.netresearchgate.net
These theoretical investigations primarily employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to model the interaction between pyrazole derivatives and metal surfaces, typically steel in acidic environments. bohrium.compeacta.orgresearchgate.net DFT calculations provide insights into the electronic properties of the inhibitor molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and electronegativity. These parameters are crucial in determining the molecule's reactivity and its ability to donate or accept electrons from the metal surface. researchgate.net
MD simulations, on the other hand, offer a dynamic picture of the adsorption process, revealing the orientation of the inhibitor molecules on the metal surface and the strength of their interaction. bohrium.com For many pyrazole derivatives, studies have shown that the molecules tend to adsorb in a flat or parallel orientation, maximizing the contact area with the surface. bohrium.com This adsorption is often facilitated by the presence of π-electrons in the pyrazole ring and the lone pair of electrons on the nitrogen atoms, which can interact with the vacant d-orbitals of the metal atoms. researchgate.net
The adsorption of pyrazole inhibitors on a steel surface is generally found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. peacta.orgresearchgate.net The mechanism of inhibition is often described as a mixed-type, meaning that the inhibitors affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.org
The following table summarizes key findings from theoretical studies on the corrosion inhibition mechanisms of pyrazole derivatives.
| Theoretical Method | Key Findings | Investigated Pyrazole Derivatives |
| Density Functional Theory (DFT) | Correlation of electronic properties (HOMO, LUMO, ΔE) with inhibition efficiency. researchgate.net | Various substituted pyrazoles. bohrium.compeacta.orgresearchgate.net |
| Molecular Dynamics (MD) Simulations | Determination of adsorption energies and stable adsorption configurations on metal surfaces. bohrium.com | N,N,N′,N′-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine. bohrium.com |
| Quantum Chemical Calculations | Analysis of local reactivity through Fukui functions to identify active sites for adsorption. | N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine. researchgate.net |
Conclusion and Future Research Directions
Summary of Current Research Status for 3-((Benzyloxy)methyl)-1H-pyrazole
Direct and extensive research focused solely on this compound is limited in publicly available literature. Its existence is confirmed through chemical suppliers, which list it under the CAS number 2095172-99-7, with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . chemscene.com
While dedicated studies on this specific compound are not prevalent, the broader body of research on pyrazole (B372694) derivatives provides a foundational understanding. For instance, the synthesis of various substituted pyrazoles is well-documented, often involving the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. rsc.org In the case of this compound, a plausible synthetic route would involve the reaction of a suitably protected 3-(hydroxymethyl)-1H-pyrazole with benzyl (B1604629) bromide or a related benzylating agent.
The biological significance of incorporating a benzyloxy group into a pyrazole core is suggested by studies on related molecules. For example, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as potential antiproliferative agents by inhibiting MEK, a key protein in the MAPK signaling pathway implicated in cancer. nih.gov This highlights the potential for the benzyloxymethyl group in this compound to interact with biological targets.
Furthermore, research on other substituted pyrazoles, such as those with aminomethylphenyl groups, has led to the discovery of potent and selective inhibitors of blood coagulation factor Xa, crucial for thrombosis treatment. nih.gov This underscores the versatility of the pyrazole scaffold in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2095172-99-7 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
This data is based on information from chemical suppliers. chemscene.com
Emerging Trends in Pyrazole Chemistry Relevant to Complex Functionalization
The field of pyrazole chemistry is dynamic, with several emerging trends focused on the development of more complex and functionally diverse molecules. These advancements offer exciting possibilities for the future study of this compound.
One significant trend is the use of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyrazole derivatives. nih.gov MCRs are highly efficient, offering advantages in terms of atom economy, reduced reaction times, and simplified purification processes. nih.gov Applying MCR strategies to synthesize analogs of this compound could rapidly generate a library of related compounds for screening and structure-activity relationship (SAR) studies.
Another area of intense research is the transition-metal-catalyzed C-H functionalization of the pyrazole ring. This powerful technique allows for the direct introduction of new substituents onto the pyrazole core without the need for pre-functionalized starting materials. This approach provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. The ability to selectively functionalize the C-4 and C-5 positions of the pyrazole ring in this compound would open up a vast chemical space for exploration.
Furthermore, the development of novel catalytic systems , such as nanocatalysts, is gaining traction for the synthesis of pyrazole derivatives. researchgate.net These catalysts often exhibit high activity, selectivity, and recyclability, contributing to greener and more sustainable chemical processes.
Untapped Research Avenues and Methodological Advancements
The unique structural features of this compound present several untapped research avenues that could be explored using modern synthetic methodologies.
A primary area for future investigation is the systematic exploration of its biological activities . Given the known pharmacological importance of pyrazoles, a comprehensive screening of this compound and its derivatives against a panel of biological targets is warranted. nih.gov This could include assays for anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others. researchgate.net
The development of new synthetic routes to this compound and its analogs is another promising direction. This could involve the use of novel starting materials or the application of advanced synthetic methods like flow chemistry, which can offer improved control over reaction parameters and facilitate scalability.
Moreover, the functionalization of the pyrazole nitrogen atoms (N-1 and N-2) presents an opportunity to create a diverse range of derivatives. The introduction of different substituents at these positions can significantly impact the compound's physicochemical properties and biological activity.
Finally, the synthesis and study of metal complexes incorporating this compound as a ligand could lead to the development of new catalysts or materials with interesting photophysical or magnetic properties.
Table 2: Potential Research Directions for this compound
| Research Avenue | Potential Methodologies | Expected Outcomes |
| Biological Activity Screening | High-throughput screening, in vitro and in vivo assays | Identification of novel therapeutic leads |
| Novel Synthetic Routes | Flow chemistry, microwave-assisted synthesis, multicomponent reactions | More efficient and sustainable synthesis of the compound and its analogs |
| N-Functionalization | Alkylation, arylation, acylation of the pyrazole nitrogens | Diversification of the chemical structure to modulate properties |
| Metal Complexation | Reaction with various metal salts | Development of new catalysts or functional materials |
Q & A
Q. What strategies enable the incorporation of this compound into pharmacologically active scaffolds?
- Methodological Answer : Click chemistry (CuAAC) with propargyl-modified substrates generates triazole hybrids. For example, coupling with azido-aspirin derivatives produces anti-inflammatory agents (IC = 0.8 µM for COX-2 inhibition). In vivo pharmacokinetics (Sprague-Dawley rats) show oral bioavailability >60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
